An In-Depth Technical Guide to 2-Azacyclononanone (CAS Number 935-30-8)
An In-Depth Technical Guide to 2-Azacyclononanone (CAS Number 935-30-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azacyclononanone, also known as capryllactam, is a nine-membered cyclic lactam with the CAS number 935-30-8. Its unique structural features make it a valuable building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the core properties of 2-Azacyclononanone, including its physicochemical characteristics, spectral data, synthesis, and purification protocols. Furthermore, it explores its application as a versatile intermediate in the development of therapeutic agents, offering insights for researchers and professionals in drug discovery and development.
Physicochemical Properties
2-Azacyclononanone is a white to off-white crystalline solid at room temperature.[1] It is soluble in methanol and chloroform.[2][3] Key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | [] |
| Molecular Weight | 141.21 g/mol | [] |
| Melting Point | 74-77 °C | [5] |
| Boiling Point | 151 °C / 8 mmHg | [5] |
| Appearance | White to off-white crystalline powder/solid | [1][6] |
| Solubility | Soluble in methanol, chloroform | [2][3] |
| pKa | 16.61 ± 0.20 (Predicted) | [2] |
Spectral Data
Comprehensive spectral analysis is crucial for the identification and characterization of 2-Azacyclononanone. The following tables summarize its key spectral data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| ¹H NMR | CDCl₃ (400 MHz) | Not explicitly detailed in search results | [6] |
| ¹³C NMR | CDCl₃ | Not explicitly detailed in search results | [6] |
3.2. Infrared (IR) Spectroscopy
| Technique | Key Peaks (cm⁻¹) | Reference |
| KBr disc | Not explicitly detailed in search results | [5][6] |
| Nujol mull | Not explicitly detailed in search results | [6] |
3.3. Mass Spectrometry (MS)
| Technique | Key Fragments (m/z) | Reference |
| Electron Ionization (EI) | Not explicitly detailed in search results | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 2-Azacyclononanone are essential for its practical application in a laboratory setting.
4.1. Synthesis of 2-Azacyclononanone from Cyclooctanone
A common method for the synthesis of 2-Azacyclononanone is the Beckmann rearrangement of cyclooctanone oxime. A detailed protocol is described in a patent, which involves the reaction of cyclooctanone with hydroxylamine-O-sulfonic acid in formic acid.[3]
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Materials: Cyclooctanone, hydroxylamine-O-sulfonic acid, formic acid, water, ice.
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Apparatus: A 5 L three-neck round-bottom flask equipped with a heating mantle, overhead mechanical stirrer, addition funnel, and a thermometer. The reaction is performed under an argon atmosphere.
-
Procedure:
-
Charge the round-bottom flask with hydroxylamine-O-sulfonic acid (1.10 equivalents) and formic acid. Stir the mixture to form a white slurry.
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Prepare a solution of cyclooctanone (1.00 equivalent) in formic acid.
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Slowly add the cyclooctanone solution to the slurry in the flask. An exotherm is typically observed.
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After the addition is complete, heat the reaction mixture to reflux for several hours.
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Cool the resulting clear yellow solution to room temperature and then dilute it with water.
-
Further cool the solution in an ice bath to precipitate the product.
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Isolate the crude 2-Azacyclononanone by filtration.
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The crude product can be further purified by vacuum distillation.[3]
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4.2. Purification of 2-Azacyclononanone
For high-purity applications, such as in pharmaceutical synthesis, 2-Azacyclononanone can be purified by recrystallization and sublimation.[3]
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Recrystallization:
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Dissolve the crude 2-Azacyclononanone in chloroform (CHCl₃).
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Decolorize the solution with activated charcoal.
-
Filter the solution to remove the charcoal.
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Evaporate the chloroform to dryness.
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Recrystallize the resulting solid from a mixture of chloroform and hexane.
-
-
Sublimation:
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For further purification, the recrystallized product can be sublimed under high vacuum.
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Role in Drug Development and Medicinal Chemistry
2-Azacyclononanone serves as a versatile building block and a crucial intermediate in the synthesis of various pharmaceutical compounds.[7] Its primary utility lies in its ability to be readily converted to 8-aminooctanoic acid, a bifunctional molecule with significant applications in drug design and delivery.
5.1. Precursor to 8-Aminooctanoic Acid
Hydrolysis of the lactam ring of 2-Azacyclononanone under acidic or basic conditions yields 8-aminooctanoic acid.[6] This ω-amino acid is a valuable component in medicinal chemistry for several reasons:
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Linker Moiety: The eight-carbon chain of 8-aminooctanoic acid provides a flexible spacer, making it an ideal linker to connect different molecular entities, such as in the construction of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[6]
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Peptide Mimetics: As an unnatural amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and potentially improved pharmacological properties.[8]
5.2. Application in Permeation Enhancers: The Case of Salcaprozate Sodium (SNAC)
A notable application stemming from 8-aminooctanoic acid is the development of Salcaprozate Sodium (SNAC). SNAC is a derivative of 8-aminooctanoic acid and is a key component in the oral formulation of the GLP-1 receptor agonist semaglutide, a widely used medication for type 2 diabetes and obesity. SNAC functions as a permeation enhancer, facilitating the absorption of semaglutide from the gastrointestinal tract.[6]
The diagram below illustrates the synthetic relationship from 2-Azacyclononanone to a functionalized 8-aminooctanoic acid derivative, which can then be utilized in various drug development applications.
Caption: Synthetic pathway from 2-Azacyclononanone to key drug development intermediates.
The following diagram illustrates a hypothetical workflow where a peptide mimetic, synthesized using an 8-aminooctanoic acid linker derived from 2-Azacyclononanone, is evaluated for its ability to inhibit a protein-protein interaction (PPI), a common strategy in drug discovery.
Caption: Experimental workflow for the evaluation of a peptide mimetic.
Safety and Handling
2-Azacyclononanone is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Azacyclononanone (CAS 935-30-8) is a valuable chemical intermediate with well-defined physicochemical and spectral properties. The availability of straightforward synthetic and purification protocols makes it an accessible building block for a wide range of applications. For drug development professionals, its primary significance lies in its role as a precursor to 8-aminooctanoic acid, a versatile component for constructing linkers in drug conjugates, developing stable peptide mimetics, and designing innovative drug delivery systems such as permeation enhancers. A thorough understanding of the properties and synthetic utility of 2-Azacyclononanone can empower researchers to leverage this compound in the creation of novel and effective therapeutic agents.
References
- 1. benthamscience.com [benthamscience.com]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1997010197A1 - METHOD FOR PREPARING Ï-AMINOALKANOIC ACID DERIVATIVES FROM CYCLOALKANONES - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
